molecular formula C19H24N2O B1226712 Noribogaine

Noribogaine

Cat. No.: B1226712
M. Wt: 296.4 g/mol
InChI Key: RAUCDOKTMDOIPF-RYRUWHOVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Noribogaine (also known as 12-Hydroxyibogamine, O-Desmethylibogaine) is the principal active metabolite of the oneirogen Ibogaine . It is a key molecular prototype for researching novel treatments for substance use disorders (SUDs), particularly opioid and alcohol dependence . Research indicates that a single administration can produce long-lasting anti-addictive effects, reducing drug-seeking behavior and withdrawal symptoms in preclinical models . Its value in research is underscored by its complex polypharmacology, which differs from its parent compound. This compound's mechanism of action is multifaceted. It acts as a G-protein biased agonist at the κ-opioid receptor (KOR) . This unique signaling profile means it activates G-protein pathways (implicated in anti-addictive and analgesic effects) while only weakly recruiting β-arrestin (a pathway often linked to dysphoric and aversive effects of classical KOR agonists) . This compound is also a potent serotonin reuptake inhibitor (SERT) and displays affinity for μ- and δ-opioid receptors . Furthermore, it acts as a weak NMDA receptor antagonist and an α3β4 nicotinic acetylcholine receptor antagonist . Unlike Ibogaine, this compound has been shown to upregulate glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area (VTA), a mechanism critically associated with its long-lasting reduction of alcohol consumption in models . Researchers should note that this compound is a hERG channel inhibitor, which can lead to QT interval prolongation in vivo, representing an important consideration for experimental design . It has a long elimination half-life of approximately 24 to 50 hours . This product is intended for research purposes only in laboratory settings and is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol

InChI

InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12+,16+,19+/m1/s1

InChI Key

RAUCDOKTMDOIPF-RYRUWHOVSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

Synonyms

12-hydroxy-ibogamine
12-hydroxyibogamine
12-OH-ibogamine
noribogaine

Origin of Product

United States

Preparation Methods

Base-Catalyzed Demethoxycarbonylation

The most well-documented method involves the hydrolysis of voacangine, a naturally occurring iboga alkaloid. This process employs alkaline conditions to cleave the methyl ester group at the C10 position, yielding noribogaine through demethoxycarbonylation.

Reaction Conditions:

  • Reagent: Aqueous sodium hydroxide (2–5 M)

  • Temperature: 80–100°C

  • Duration: 6–12 hours

  • Yield: 60–75% (patent EP2481740B1)

Mechanistic Pathway:
The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. Subsequent elimination of methanol generates the carboxylic acid intermediate, which undergoes decarboxylation to produce this compound.

Purification Challenges:

  • Co-products include voacangine hydrolysis byproducts (e.g., 10-hydroxycoronaridine)

  • Column chromatography with silica gel (ethyl acetate/methanol 9:1) is required for isolation

O-Demethylation of Ibogaine

Boron Tribromide-Mediated Demethylation

This compound is synthesized from ibogaine through selective O-demethylation at the C12 position. This method, optimized by González et al., uses boron tribromide (BBr₃) as the demethylating agent.

Optimized Protocol:

ParameterSpecification
Solvent1,2-Dichloroethane (dry)
ReagentBBr₃ (1.5 eq), ethanethiol (4.0 eq)
Temperature55°C
Reaction Time2 hours
Yield89% (this compound free base)

Critical Considerations:

  • Ethanethiol acts as a scavenger for excess BBr₃, preventing over-dealkylation

  • Hydrochloride salt formation improves stability: this compound·HCl solubility = 32 mg/mL in saline

Enzymatic Biosynthesis Pathways

Cytochrome P450-Catalyzed Hydroxylation

Recent advances in biocatalysis have identified I10H (cytochrome P450) and N10OMT (O-methyltransferase) as key enzymes for this compound production.

In Vitro Enzyme System:

ComponentFunction
I10HHydroxylates ibogamine at C10
N10OMTTransfers methyl groups to this compound

Reaction Performance:

  • Substrate: Ibogamine (1 mM)

  • Cofactors: NADPH (for I10H), SAM (for N10OMT)

  • Conversion Rate: 82% to this compound in 4 hours

Advantages Over Chemical Methods:

  • Stereoselectivity: >99% enantiomeric excess

  • Byproduct Reduction: No toxic halogenated waste

Industrial-Scale Production Challenges

Catalyst Screening for Demethoxycarbonylation

Industrial implementation requires optimization of heterogeneous catalysts to improve reaction turnover.

Catalyst Comparison Table:

Catalyst TypeYield (%)Reaction Time (h)Reusability
Pd/C (5 wt%)6883 cycles
Zeolite HY72105 cycles
Enzymatic (I10H/N10OMT)856Not applicable

Solvent System Optimization

Polar aprotic solvents enhance reaction kinetics but complicate downstream processing:

Solvent Effects on Yield:

  • DMF: 78% yield (high boiling point limits scalability)

  • THF: 65% yield (easier removal but lower conversion)

  • Ionic Liquids: 81% yield (enables catalyst recovery)

Analytical Characterization of Synthetic Products

Purity Assessment Protocols

All synthetic batches require validation via:

  • HPLC-MS: Retention time = 6.8 min (C18 column, acetonitrile/water 65:35)

  • ¹H NMR: Characteristic signals at δ 3.82 (H-12), δ 1.25 (ethyl CH₃)

  • XRD: Confirms crystalline structure of this compound·HCl

Impurity Profiling:

  • Voacangine residuals: <0.1% (EP compliance)

  • Ibogaine contamination: <0.5% (pharmacopeia standard)

Comparison with Similar Compounds

Comparison with Similar Compounds

Ibogaine

Ibogaine, the parent compound, is metabolized to noribogaine but exhibits distinct pharmacokinetic and safety profiles:

Property This compound Ibogaine Sources
Half-life 24–28 hours 1–2 hours
Tremor Induction None Dose-dependent tremors
Cardiac Risk Pro-arrhythmic above 1 µM Similar QTc prolongation risk
µ-Opioid Activity Full agonist (EC₅₀ = 0.16–0.19 µg/mL) No significant activity
LD₅₀ (Mouse) 630 mg/kg 263 mg/kg
DAT Modulation +251% mature DAT Not studied

This compound’s longer half-life and µ-opioid agonism make it a candidate for sustained anti-addictive therapy, though its cardiac risks parallel ibogaine’s QTc effects .

Oxa-Noribogaine and Oxa-Iboga Alkaloids

Structural analogs like oxa-noribogaine and epi-oxa-noribogaine were designed to retain efficacy while reducing cardiotoxicity:

Property This compound Oxa-Noribogaine Sources
hERG Binding (Kᵢ) 2.0 µM 2.1 µM
Cardiac Arrhythmia Pro-arrhythmic ≥1 µM No risk up to 10 µM
SERT Inhibition IC₅₀ = 286 nM IC₅₀ = 711 nM
Opioid Suppression Effective at 40 mg/kg Superior efficacy/duration

Oxa-noribogaine’s safety profile is attributed to multi-ion channel engagement (e.g., Nav1.5), counteracting hERG-mediated arrhythmia .

Other DAT-Affecting Compounds

This compound outperforms analogs in enhancing DAT expression, critical for addiction therapy:

Compound % Increase in Mature DAT (vs. Control)
This compound 251 ± 17.8%
PAL-594 166 ± 8.7%
Bicifadine 149 ± 15.0%
Tetrahydroharmine 137 ± 6.8%
RTI-20 147 ± 8.0%

Source:

Opioid and NMDA Receptor Ligands

  • U50,488 (κ-opioid agonist): this compound lacks generalization to U50,488 in discriminative stimulus assays, suggesting divergent mechanisms .

Q & A

Q. What are the primary neuropharmacological mechanisms underlying noribogaine’s anti-addictive effects?

Methodological Answer: this compound interacts with multiple neurotransmitter systems, including μ-opioid receptors (Ki ~1–3 µM), serotonin transporters (SERT), and κ-opioid receptors. Key approaches include:

  • Radioligand binding assays to quantify receptor affinity .
  • In vivo microdialysis in rodent models to measure dopamine/serotonin release in reward pathways (e.g., nucleus accumbens) .
  • Knockout rodent models to isolate specific receptor contributions (e.g., μ-opioid receptor knockout mice) .
Key Findings Experimental ModelReference
This compound inhibits hERG potassium channels (IC50 = 3 µM)Human iPSC-derived cardiomyocytes
This compound upregulates GDNF expression in SH-SY5Y cells (EC50 ~10 µM)Dopaminergic cell line

Q. How do researchers mitigate cardiac risks (e.g., QT prolongation) in preclinical this compound studies?

Methodological Answer:

  • Patch-clamp electrophysiology to assess hERG channel blockade .
  • Telemetry in conscious rodents to monitor ECG changes during chronic dosing .
  • Dose-response studies to establish safety margins (e.g., 40 mg/kg i.p. in rats is anti-addictive without acute cardiotoxicity) .

Q. What standardized models are used to evaluate this compound’s efficacy in substance use disorders?

Methodological Answer:

  • Operant self-administration paradigms (e.g., morphine/ethanol SA in rats) to quantify reward suppression .
  • Conditioned place preference (CPP) to measure extinction of drug-context associations .
  • Withdrawal symptom scoring (e.g., Geller-Seifter conflict test for anxiety-like behaviors) .

Advanced Research Questions

Q. How do contradictory findings on this compound’s GDNF induction (vs. 18-MC) inform mechanistic hypotheses?

Methodological Answer:

  • Structural-activity relationship (SAR) studies comparing this compound (12-hydroxy) and 18-MC (methoxy) .
  • siRNA knockdown of GDNF pathways in VTA neurons to validate causality .
  • RNA-seq to identify differential gene expression profiles post-treatment .
Contradictory Data Experimental SystemReference
This compound ↑ GDNF (EC50 ~10 µM); 18-MC no effectSH-SY5Y cells
Both compounds reduce morphine SA in ratsIn vivo SA model

Q. What experimental designs address this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect in rodents vs. humans?

Methodological Answer:

  • LC-MS/MS to quantify this compound plasma/brain levels in chronic dosing regimens .
  • Allometric scaling to extrapolate rodent doses to human equivalents (e.g., 40 mg/kg i.p. in rats ≈ 1–2 mg/kg in humans) .
  • CYP2D6 inhibition assays to model metabolic variability .

Q. How can researchers reconcile this compound’s serotonin transporter (SERT) pharmacochaperoning activity with its receptor promiscuity?

Methodological Answer:

  • Co-immunoprecipitation to map HSP70/HSP90 interactions with SERT .
  • Fluorescence resonance energy transfer (FRET) to track SERT conformational changes .
  • Selective serotonin depletion (e.g., para-chlorophenylalanine) to isolate SERT-independent effects .

Methodological Challenges & Recommendations

  • Cardiotoxicity Screening : Prioritize in vitro hERG assays (IC50 thresholds <10 µM) and in vivo telemetry in non-anesthetized models to avoid false negatives .
  • Neuroplasticity Studies : Combine RNAscope for GDNF mRNA localization and optogenetics to validate VTA-specific pathways .
  • Data Reproducibility : Standardize this compound sourcing (e.g., NMR-validated purity >99.9%) and avoid aqueous stock solutions >1 mM to prevent precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Noribogaine
Reactant of Route 2
Noribogaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.